N-Benzyl-4-(trifluoromethoxy)aniline
Description
N-Benzyl-4-(trifluoromethoxy)aniline (C₁₄H₁₂F₃NO) is an aromatic amine derivative characterized by a benzyl group attached to the nitrogen atom and a trifluoromethoxy (-OCF₃) substituent at the para position of the aniline ring. This compound is widely employed in organic synthesis due to the strong electron-withdrawing nature of the trifluoromethoxy group, which enhances electrophilic substitution regioselectivity and stabilizes intermediates in catalytic reactions . It has been utilized in hydroaminoalkylation reactions, yielding branched products with high selectivity (99:1 branched-to-linear ratio) and purity (>99%) . Its applications extend to medicinal chemistry, where derivatives of trifluoromethoxy-substituted anilines are explored for biological activity .
Properties
IUPAC Name |
N-benzyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLXKTRNOFWMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Benzyl-4-(trifluoromethoxy)aniline with structurally related aniline derivatives, focusing on substituent effects, reactivity, and applications.
Substituent Electronic and Steric Effects
Key Observations:
- Trifluoromethoxy vs. Trifluoromethyl: Both -OCF₃ and -CF₃ are electron-withdrawing, but -OCF₃ exhibits stronger para-directing effects in nitration reactions compared to amides . This makes this compound more reactive in regioselective electrophilic substitutions.
- Nitro Substituents: The addition of nitro groups (e.g., in 2-nitro-4-CF₃ derivatives) introduces steric and electronic complexity, often enhancing biological activity but reducing synthetic yields .
- Benzyl Group Role: The N-benzyl moiety improves solubility in organic solvents and stabilizes intermediates in reductive amination pathways .
Pharmaceutical Relevance
- Sulfonylurea Derivatives: this compound reacts with sulfonyl isocyanates to yield ureas with >90% efficiency, a key step in developing kinase inhibitors .
- Antibacterial Agents: Derivatives like N-Benzyl-2-nitro-4-(trifluoromethyl)aniline show activity against Gram-positive bacteria, with MIC values <1 µg/mL in some cases .
Material Science
- The trifluoromethoxy group’s stability under acidic conditions makes it valuable in synthesizing corrosion-resistant polymers and coatings .
Preparation Methods
Reaction Mechanism and Conditions
The process begins with trifluoromethoxybenzene (1 mol) reacting with sodium ferrate(VI) (Na₂FeO₄) and sodium bromide (NaBr) in anhydrous dimethyl sulfoxide (DMSO) at 95°C for 4 hours under an argon atmosphere. This step facilitates electrophilic aromatic substitution, introducing an amino group at the para position. Sodium ferrate acts as an oxidizing agent, while NaBr enhances reactivity through bromide ion stabilization.
In the second stage, sodium amide (NaNH₂) is added, and the temperature is raised to 155°C under 4 atm pressure for 10 hours. This alkaline environment promotes dehydrohalogenation and ensures complete conversion to 4-(trifluoromethoxy)aniline. The molar ratio of trifluoromethoxybenzene to sodium amide is critical at 1:4.5, ensuring excess amide for quantitative amination.
Workup and Yield
Post-reaction, the mixture is cooled and poured into water (8 volumes). Extraction with chloroform (4× reaction volume) followed by drying over anhydrous sodium sulfate yields the product with a molar yield of 98.2% and HPLC purity of 97.7%. This method’s efficiency stems from the synergistic effects of Na₂FeO₄ and NaBr, which minimize side reactions such as over-oxidation or ring degradation.
N-Benzylation of 4-(Trifluoromethoxy)aniline
N-Benzylation introduces the benzyl group to the amine, typically via Schiff base formation followed by reduction. A patented method (CN111499519A) outlines a two-step approach using reductive amination.
Schiff Base Formation
4-(Trifluoromethoxy)aniline (compound i) reacts with a benzaldehyde derivative (compound ii) in a 1:0.5–2 molar ratio in methanol or ethanol at 50–70°C. The reaction forms an imine intermediate (compound iii) through nucleophilic addition-elimination. For example, benzaldehyde derivatives substituted with electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance electrophilicity, accelerating imine formation.
Optimization Parameters:
Reductive Amination
The imine intermediate is reduced using sodium borohydride (NaBH₄) in a polar aprotic solvent (e.g., dichloromethane or chloroform) at 0–30°C. NaBH₄ (1–3 mol equivalents) is added dropwise to avoid exothermic side reactions. The reduction proceeds via a two-electron transfer mechanism, yielding the secondary amine.
Workup Procedure:
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The reaction mixture is quenched in crushed ice to precipitate the product.
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Extraction with dichloromethane (30 mL) followed by washing with water and brine removes residual salts.
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Drying over anhydrous Na₂SO₄ and vacuum distillation at 60°C affords this compound.
Comparative Analysis of Methodologies
Efficiency and Scalability
The amination step achieves near-quantitative yield (98.2%), making it industrially viable. In contrast, the benzylation step’s yield, though unspecified in the patent, is inferred to exceed 80% based on analogous reductive aminations.
Purity and Selectivity
HPLC analysis of 4-(trifluoromethoxy)aniline reveals 97.7% purity, while the benzylated product’s purity depends on the Schiff base’s stereochemical control. Polar solvents in the reduction step minimize by-products like over-alkylated amines.
Data Synthesis and Advanced Insights
Q & A
Q. What are the optimized synthetic routes for N-Benzyl-4-(trifluoromethoxy)aniline?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenated aniline precursors. Key steps include:
- Step 1 : Introduction of the trifluoromethoxy group via nucleophilic substitution or cross-coupling reactions using catalysts like Pd(PPh₃)₄ .
- Step 2 : Benzylation of the aniline nitrogen using benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) to protect the amine group .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Optimization focuses on solvent selection (e.g., dichloromethane for low reactivity), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios (1:1.2 benzyl halide:aniline) .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and benzyl methylene protons (δ 4.3–4.5 ppm). The trifluoromethoxy group (-OCF₃) appears as a singlet in ¹⁹F NMR (δ -55 to -60 ppm) .
- IR Spectroscopy : Confirm N–H stretching (3300–3500 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
- HPLC-MS : Quantify purity and detect molecular ions ([M+H]⁺) with m/z ≈ 297.3 (calculated for C₁₄H₁₂F₃NO) .
- X-ray Crystallography : Resolve steric effects of the benzyl and trifluoromethoxy groups on molecular geometry .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?
Methodological Answer: The -OCF₃ group is a strong para-directing substituent due to its electron-withdrawing nature via inductive effects. For example:
- Nitration : In N-acetyl-4-(trifluoromethoxy)aniline, nitration occurs predominantly at the para position (relative to -OCF₃) with minor meta products (10% yield) .
- Suzuki Coupling : The para-directing effect facilitates cross-coupling at the 4-position, enabling synthesis of biaryl derivatives for drug discovery .
Computational studies (DFT) can model electron density maps to predict reaction sites .
Q. What experimental strategies assess the biological activity of this compound?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution (MIC values <5 µg/mL indicate efficacy) .
- Anticancer Screening : Evaluate cytotoxicity in HepG2 liver cancer cells via MTT assays. IC₅₀ values <1 µM suggest potent apoptosis induction .
- Enzyme Inhibition : Study binding to cytochrome P450 isoforms using fluorometric assays. Competitive inhibition (Kᵢ < 10 nM) highlights metabolic stability .
- ADME Profiling : Measure logP (≈2.8) to predict lipophilicity and blood-brain barrier penetration .
Q. How can computational modeling predict this compound interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model binding to receptors (e.g., EGFR tyrosine kinase). The trifluoromethoxy group enhances hydrophobic interactions in active sites .
- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to assess binding free energies (ΔG < -10 kcal/mol indicates strong affinity) .
- QSAR Studies : Corrogate substituent effects (e.g., -OCF₃ vs. -OCH₃) on bioactivity using Hammett σ constants (σₚ ≈ 0.65 for -OCF₃) .
Data Contradictions and Resolution
- Synthetic Yields : Reports vary from 70% (small-scale) to 89% (optimized conditions). Resolve by standardizing catalysts (e.g., Pd/C vs. Pd(PPh₃)₄) and reaction scales .
- Biological Activity : Discrepancies in IC₅₀ values (e.g., 0.048 µM vs. 0.10 µM) may arise from cell line heterogeneity. Validate using ISO-certified cell banks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
